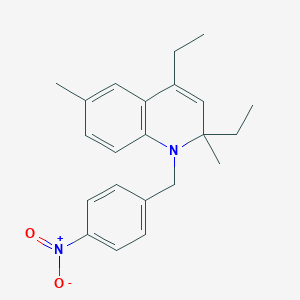![molecular formula C20H15N3O3S2 B11621236 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)
4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H15N3O3S2 . This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzoyl chloride with 2-amino-3-methyl-1,3-thiazolidin-4-one, followed by cyclization and subsequent reactions to introduce the indole moiety . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest. This mechanism is of particular interest in cancer research, where CDK2 inhibitors are being explored as potential anticancer agents.
Comparación Con Compuestos Similares
Similar compounds include other thiazolidinone derivatives and indole-based molecules. For example:
- 4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide
- 1H-indole-2,3-dione 3-phenylhydrazones
- 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its combination of the indole and thiazolidinone moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H15N3O3S2 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H15N3O3S2/c1-11-7-9-12(10-8-11)17(24)21-23-19(26)16(28-20(23)27)15-13-5-3-4-6-14(13)22(2)18(15)25/h3-10H,1-2H3,(H,21,24)/b16-15- |
Clave InChI |
IDGZJVRMYHWQOB-NXVVXOECSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide](/img/structure/B11621172.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11621173.png)
![Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621177.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11621187.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)
![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
